Noprylsulfamide free acid

Description

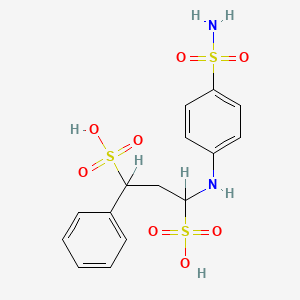

Noprylsulfamide free acid (chemical name: Noprylsulfamide) is a sulfonamide-derived compound historically investigated for its antimicrobial properties . Sulfonamides are characterized by a sulfonamide group (SO₂NH₂) and are widely recognized for their role as antibacterial agents, inhibiting bacterial folate synthesis. The "free acid" designation indicates the compound exists in its non-salt form, which may influence its solubility and pharmacokinetic behavior compared to salt formulations .

Its structural features, including the sulfonamide core and substituent groups, align with classical antibacterial sulfonamides but may confer unique physicochemical properties .

Properties

CAS No. |

791718-05-3 |

|---|---|

Molecular Formula |

C15H18N2O8S3 |

Molecular Weight |

450.5 g/mol |

IUPAC Name |

1-phenyl-3-(4-sulfamoylanilino)propane-1,3-disulfonic acid |

InChI |

InChI=1S/C15H18N2O8S3/c16-26(18,19)13-8-6-12(7-9-13)17-15(28(23,24)25)10-14(27(20,21)22)11-4-2-1-3-5-11/h1-9,14-15,17H,10H2,(H2,16,18,19)(H,20,21,22)(H,23,24,25) |

InChI Key |

FBBQBPLZWVREIU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(NC2=CC=C(C=C2)S(=O)(=O)N)S(=O)(=O)O)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Noprylsulfamide free acid can be synthesized through the reaction of sodium bisulfite with N4-cinnamylidenesulfanilamide. The latter is prepared from cinnamic aldehyde and sulfanilamide. The reaction typically involves the following steps:

Preparation of N4-cinnamylidenesulfanilamide: This is achieved by reacting cinnamic aldehyde with sulfanilamide under controlled conditions.

Reaction with Sodium Bisulfite: The prepared N4-cinnamylidenesulfanilamide is then treated with sodium bisulfite to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

Noprylsulfamide free acid undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, primary amines.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Noprylsulfamide free acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Employed in studies involving bacterial inhibition and as a tool to understand sulfonamide resistance mechanisms.

Medicine: Investigated for its potential use in developing new antibacterial drugs.

Industry: Utilized in the production of antibacterial coatings and materials.

Mechanism of Action

The antibacterial effect of Noprylsulfamide free acid is primarily due to its ability to inhibit the enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria. By blocking this enzyme, this compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. This leads to the eventual death of the bacterial cells.

Comparison with Similar Compounds

Key Findings :

- Quinolones (e.g., oxolinic acid, temafloxacin) exhibit lower QSAR scores but target different bacterial enzymes (DNA gyrase), highlighting divergent mechanisms .

Pharmacological and Clinical Considerations

- Therapeutic Use: Evidence suggests Noprylsulfamide was explored as an antiseptic, whereas sulfamerazine and sulfametrole are primarily systemic antibiotics .

- Resistance Trends: Structural nuances in Noprylsulfamide might mitigate cross-resistance common among classical sulfonamides, though clinical data remain sparse .

Q & A

Q. How should researchers design experiments to synthesize and characterize Noprylsulfamide free acid with high purity?

Methodological Answer: Synthesis protocols should include step-by-step stoichiometric calculations, solvent selection (e.g., polar aprotic solvents for sulfonamide reactions), and purification methods like recrystallization or column chromatography. Characterization requires triangulation of techniques:

Q. What analytical techniques are most reliable for quantifying this compound in complex biological matrices?

Methodological Answer:

Q. How can researchers ensure reproducibility in solubility studies of this compound?

Methodological Answer:

- Use USP buffers (pH 1.2–7.4) to simulate physiological conditions.

- Perform triplicate measurements with controlled agitation (e.g., 100 rpm at 37°C) and equilibrium time (>24 hours).

- Report solubility in molarity (mol/L) and mass/volume (mg/mL) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported mechanisms of action for this compound?

Methodological Answer:

Q. How should researchers design in vivo studies to assess the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound?

Methodological Answer:

- Select species with metabolic similarity to humans (e.g., Sprague-Dawley rats for hepatic clearance studies).

- Collect serial blood/tissue samples to model compartmental kinetics (non-linear mixed-effects modeling via Monolix/NonMEM).

- Corrogate exposure data (AUC, Cmax) with efficacy endpoints (e.g., enzyme inhibition) .

Q. What statistical approaches are optimal for analyzing contradictory data on this compound’s stability under varying storage conditions?

Methodological Answer:

- Apply ANOVA to compare degradation rates across temperature/humidity levels.

- Use Arrhenius equation for accelerated stability predictions.

- Report 95% confidence intervals for shelf-life estimates and validate with real-time studies .

Data Validation and Reproducibility

Q. How can researchers validate conflicting reports on this compound’s bioactivity in different cell lines?

Methodological Answer:

- Standardize cell culture conditions (e.g., passage number, serum batch).

- Include positive controls (e.g., known inhibitors) and normalize data to cell viability (MTT/WST-1 assays).

- Perform multivariate analysis to isolate confounding variables (e.g., media composition) .

Q. What protocols ensure traceability in metabolite identification studies for this compound?

Methodological Answer:

- Use high-resolution mass spectrometry (HRMS) with fragmentation patterns (MS/MS) matched to synthetic standards.

- Annotate metabolites using databases (e.g., HMDB, METLIN) and report confidence levels (Level 1: confirmed standard; Level 2: putative structure) .

Ethical and Reporting Standards

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

Methodological Answer:

- Reconcile findings via physiologically based pharmacokinetic (PBPK) modeling to account for absorption/distribution differences.

- Disclose limitations (e.g., protein binding in plasma) and propose follow-up studies (e.g., microdosing trials) .

Q. What ethical considerations apply when publishing negative or inconclusive results for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.